![molecular formula C12H11N2O3P B14377274 {4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid CAS No. 90155-47-8](/img/structure/B14377274.png)
{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid is an organic compound characterized by the presence of a phosphonic acid group attached to a phenyl ring, which is further connected to a diazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid typically involves the diazotization of aniline derivatives followed by coupling with phosphonic acid derivatives. One common method includes the reaction of 4-aminobenzenephosphonic acid with nitrous acid to form the diazonium salt, which is then coupled with a phenyl group under controlled conditions .
Industrial Production Methods
Industrial production of phosphonic acids often involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a phosphonate pro-drug.
Mechanism of Action
The mechanism of action of {4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The diazenyl group can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic acid: Similar structure but lacks the diazenyl group.
Benzenephosphonic acid: Another similar compound with a simpler structure.
Phosphinic acids: Compounds with similar bioisosteric properties.
Uniqueness
{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid is unique due to the presence of both the phosphonic acid and diazenyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
90155-47-8 |
|---|---|
Molecular Formula |
C12H11N2O3P |
Molecular Weight |
262.20 g/mol |
IUPAC Name |
(4-phenyldiazenylphenyl)phosphonic acid |
InChI |
InChI=1S/C12H11N2O3P/c15-18(16,17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9H,(H2,15,16,17) |
InChI Key |
PGOUCFBFRCLIHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


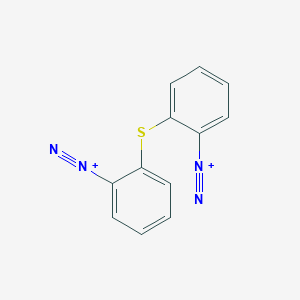
![5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377195.png)
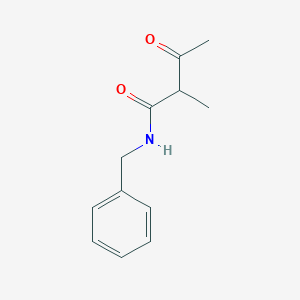
![1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14377206.png)
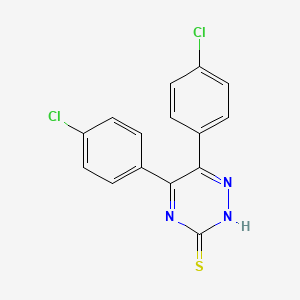
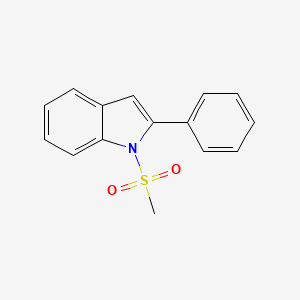
![4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14377213.png)

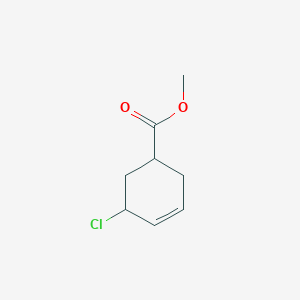
![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)
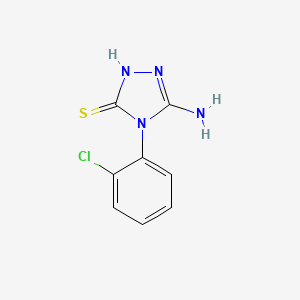
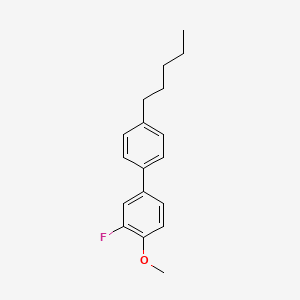
![3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14377260.png)
![4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14377266.png)
